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Compound of Interest

Compound Name: (Z2)-2-Chloro-2-butene

Cat. No.: B1588157

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-chloro-2-
butene, tailored for researchers, scientists, and professionals in drug development. The
document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data in a structured format, accompanied by detailed experimental protocols and a visual
representation of the analytical workflow.

Data Presentation

The following tables summarize the key spectroscopic data obtained for (Z)-2-chloro-2-
butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
5.65 q 6.8 =CH-
2.11 s - -C(CI)CHs
1.69 d 6.8 =CHCHs

13C NMR Data
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Chemical Shift (8) ppm Assighment

126.3 -C(Cl)-

121.5 —CH-

23.9 -C(CI)CHs

14.1 =CHCHs
Infrared (IR) Spectroscopy

Wavenumber (cm~12) Assignment

2980 - 2850 C-H stretch (alkane)
1660 C=C stretch

1440 C-H bend (alkane)
1380 C-H bend (alkane)
~800 =C-H bend (alkene)
~690 C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (ElI).

Mass-to-Charge Ratio

(miz) Relative Intensity Assignment
90/92 Moderate [M]* (Molecular ion)
55 High [CaH7]*

39 Moderate [C3Hs]*

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (Z)-2-chloro-2-butene was prepared by dissolving approximately 10-20 mg of the
compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCIs), within a 5
mm NMR tube. The solution was filtered to remove any particulate matter. *H and 3C NMR
spectra were acquired on a standard NMR spectrometer operating at a field strength of, for
example, 400 MHz for protons. For *H NMR, a sufficient number of scans were acquired to
obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans were necessary due
to the low natural abundance of the 13C isotope, and proton decoupling was employed to
simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (O ppm).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small drop of neat (Z)-2-chloro-2-butene liquid was placed between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated
Total Reflectance (ATR) accessory could be used, where a drop of the liquid is placed directly
onto the ATR crystal. A background spectrum of the clean, empty salt plates or ATR crystal was
recorded and automatically subtracted from the sample spectrum. The spectrum was recorded
over a typical range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer equipped with an electron ionization
(El) source. A small amount of the volatile liquid sample was introduced into the instrument,
often via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the
sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation. The resulting positively charged ions were then
accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-
charge ratio (m/z). The detector recorded the abundance of each ion, generating the mass
spectrum.
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Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like (Z)-2-chloro-2-butene.

Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of (Z)-2-chloro-2-butene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588157#spectroscopic-data-for-z-2-chloro-2-
butene-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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